Cas no 15075-52-2 (5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-)

5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- structure
15075-52-2 structure
Product Name:5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
CAS-nummer:15075-52-2
MF:C15H22N5O8P
MW:431.337644100189
CID:1323159
PubChem ID:11561034
Update Time:2025-04-20

5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
    • Q27139819
    • 9-ribosyl-trans-zeatin 5'-monophosphate
    • trans-zeatin riboside monophosphate
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • trans-zeatin 9-beta-D-ribofuranoside 5'-monophosphate
    • 25615-16-1
    • [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
    • tZRMP
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((E)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • CHEBI:71719
    • 9-beta-D-ribofuranosyl-trans-zeatin 5'-monophosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2Z)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
    • N-[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]adenosine 5'-(dihydrogen phosphate)
    • trans-Zeatin riboside monophosphate
    • 9-beta-D-ribosyl-trans-zeatin 5'-monophosphate
    • DTXSID801282922
    • trans-Zeatin riboside-5a(2)-monophosphate
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((Z)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
    • 15075-52-2
    • Inchi: 1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1
    • InChI-sleutel: IRILMCCKFANGJQ-HNNGNKQASA-N
    • LACHT: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(=NC=NC2=3)NC/C=C(\C)/CO)O1)O)O

Berekende eigenschappen

  • Exacte massa: 431.12059967g/mol
  • Monoisotopische massa: 431.12059967g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 636
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.6
  • Topologisch pooloppervlak: 192Ų
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